molecular formula C7H13N5O B13477500 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

Cat. No.: B13477500
M. Wt: 183.21 g/mol
InChI Key: HEMRFIFGZAKLBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity . The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C7H13N5O/c1-7(9,6(8)13)2-3-12-5-10-4-11-12/h4-5H,2-3,9H2,1H3,(H2,8,13)

InChI Key

HEMRFIFGZAKLBH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC=N1)(C(=O)N)N

Origin of Product

United States

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